N-[4-(diethylamino)-2-methylphenyl]-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide
CAS No.: 1019180-22-3
Cat. No.: VC4656840
Molecular Formula: C20H22N6O2S
Molecular Weight: 410.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019180-22-3 |
|---|---|
| Molecular Formula | C20H22N6O2S |
| Molecular Weight | 410.5 |
| IUPAC Name | N-[4-(diethylamino)-2-methylphenyl]-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide |
| Standard InChI | InChI=1S/C20H22N6O2S/c1-4-24(5-2)14-6-7-15(13(3)10-14)22-17(27)11-26-20(28)25-12-21-16-8-9-29-18(16)19(25)23-26/h6-10,12H,4-5,11H2,1-3H3,(H,22,27) |
| Standard InChI Key | YJPXNDDVDWXTOU-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC=C4)C |
Introduction
N-[4-(diethylamino)-2-methylphenyl]-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the category of tetraazatricyclo compounds, characterized by their multi-cyclic structures containing nitrogen atoms, and is classified as an acetamide due to the presence of an acetamide functional group in its structure.
Synthesis and Analytical Techniques
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide involves careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and confirm the structure of intermediates and final products.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly due to its complex structure and functional groups. Compounds with similar structures often exhibit activity through interactions with biological targets such as enzymes or receptors. While specific studies on the mechanism of action for this compound may be limited, its unique structure suggests potential for various pharmaceutical applications.
Chemical Reactivity
The reactivity of N-[4-(diethylamino)-2-methylphenyl]-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide can be influenced by its steric and electronic properties derived from its complex structure. It may act as a weak base due to the presence of nitrogen atoms capable of protonation under acidic conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume